molecular formula C18H36O B14086498 octadec-2-en-1-ol

octadec-2-en-1-ol

Cat. No.: B14086498
M. Wt: 268.5 g/mol
InChI Key: NMNAESABLXLQEY-UHFFFAOYSA-N
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Description

Octadec-2-en-1-ol is an 18-carbon monounsaturated alcohol with the molecular formula C₁₈H₃₆O and a molecular weight of 268.48 g/mol. It features a hydroxyl group at position 1 and a double bond at position 2, which can exist in E (trans) or Z (cis) stereochemical configurations. This compound has been identified as a minor constituent (0.97% by weight) in the hexane extract of Prunus domestica L. fruits, as detected via GC/MS analysis . Its structural specificity and amphiphilic nature make it relevant in studies of plant biochemistry and surfactant chemistry.

Properties

Molecular Formula

C18H36O

Molecular Weight

268.5 g/mol

IUPAC Name

octadec-2-en-1-ol

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h16-17,19H,2-15,18H2,1H3

InChI Key

NMNAESABLXLQEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadec-2-en-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of oleic acid using a catalyst such as ruthenium-tin-alumina. This method selectively hydrogenates oleic acid to produce this compound under low pressure with high yield .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of fatty acids derived from natural sources such as vegetable oils. The process involves the use of specific catalysts and controlled reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Octadec-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Octadecanoic acid (stearic acid) or octadecanal.

    Reduction: Octadecan-1-ol.

    Substitution: Octadec-2-en-1-chloride.

Scientific Research Applications

Octadec-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of octadec-2-en-1-ol stems from its amphiphilic nature . The long hydrophobic hydrocarbon chain interacts with nonpolar molecules, while the hydroxyl group enables interactions with polar molecules and surfaces. This dual interaction capability makes it an effective surfactant and emulsifier .

Comparison with Similar Compounds

(i) Chain Length and Double Bond Position

  • This compound vs. Z-octadec-9-enol: Both are C₁₈ alcohols, but the double bond at position 2 in this compound creates a more polar "head" region compared to the mid-chain double bond in Z-octadec-9-enol. This affects solubility and surfactant properties .
  • This compound vs. E-2-Hexadecacen-1-ol : The shorter C₁₆ chain of the latter reduces hydrophobicity, making it more volatile and suitable for gas-phase reactions .

(ii) Stereochemical Effects

  • Cis vs. Trans Isomers : For 9-octadecen-1-ol, the Z (cis) isomer (CAS 143-28-2) has a lower melting point than the E (trans) isomer (CAS 506-42-3) due to reduced molecular packing efficiency .

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